Cas no 52665-74-4 (Manumycin A)

Manumycin A structure
Manumycin A structure
Nom du produit:Manumycin A
Numéro CAS:52665-74-4
Le MF:C31H38N2O7
Mégawatts:550.642629146576
CID:371534
PubChem ID:6438330

Manumycin A Propriétés chimiques et physiques

Nom et identifiant

    • 2,4-Decadienamide,N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-7-oxo-1,3,5-heptatrien-1-yl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyl-,(2E,4E,6R)-
    • Manumycin A
    • 2,4-Decadienamide,N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-7-oxo-1,3,5-heptatrien-
    • Manumycin A, Streptomyces parvulus
    • NSC 622141
    • UCF 1C
    • AKOS040742100
    • manumycin
    • UNII-OIQ298X4XD
    • 2,4-DECADIENAMIDE, N-((1S,5S,6R)-5-HYDROXY-5-((1E,3E,5E)-7-((2-HYDROXY-5-OXO-1-CYCLOPENTEN-1-YL)AMINO)-7-OXO-1,3,5-HEPTATRIEN-1-YL)-2-OXO-7-OXABICYCLO(4.1.0)HEPT-3-EN-3-YL)-2,4,6-TRIMETHYL-, (2E,4E,6R)-
    • SMP2_000130
    • AC1O5PHE
    • OIQ298X4XD
    • Q27110184
    • NCGC00163464-02
    • CHEBI:29623
    • (2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxo-cyclopenten-1-yl)amino]-7-oxo-hepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyl-deca-2,4-dienamide
    • QTL1_000054
    • Ucfi-C
    • NSC-622141
    • HMS1990M13
    • 52665-74-4
    • (-)-MANUMYCIN A
    • NCGC00163464-01
    • DTXSID401025744
    • SCHEMBL12519093
    • LMFA08020185
    • 2,4-Decadienamide, N-(5-hydroxy-5-(7-((2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino)-7-oxo-1,3,5-heptatrienyl)-2-oxo-7-oxabicyclo(4.1.0)hept-3-en-3-yl)-2,4,6-trimethyl-
    • (2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide
    • 2,4-DECADIENAMIDE, N-(5-HYDROXY-5-(7-((2-HYDROXY-5-OXO-1- CYCLOPENTEN-1-YL)AMINO)-7-OXO-1,3,5-HEPTATRIENYL)-2-OXO-7- OXABICYCLO(4.1.0)HEPT-3-EN-3-YL)-2,4,6-TRIMETHYL-
    • HY-N6796
    • HMS3403M13
    • BSPBio_001231
    • UCF-1C
    • HMS1792M13
    • CS-0100050
    • (2E,4E,6R)-N-[(1S,5R,6R)-5-Hydroxy-5-[(1E,3E,5E)-6-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)-C-hydroxycarbonimidoyl]hexa-1,3,5-trien-1-yl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienimidate
    • (2E,4E,6S)-N-[(1S,5R,6R)-5-Hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide
    • (2E,4E,6S)-N-((1S,5R,6R)-5-hydroxy-5-((1E,3E,5E)-7-((2-hydroxy-5-oxocyclopenten-1-yl)amino)-7-oxohepta-1,3,5-trienyl)-2-oxo-7-oxabicyclo(4.1.0)hept-3-en-3-yl)-2,4,6-trimethyldeca-2,4-dienamide
    • UCF1-C
    • (2E,4E,6R)-N-((1S,5R,6R)-5-Hydroxy-5-((1E,3E,5E)-6-((2-hydroxy-5-oxocyclopent-1-en-1-yl)-C-hydroxycarbonimidoyl)hexa-1,3,5-trien-1-yl)-2-oxo-7-oxabicyclo(4.1.0)hept-3-en-3-yl)-2,4,6-trimethyldeca-2,4-dienimidate
    • TWWQHCKLTXDWBD-MVTGTTCWSA-N
    • GLXC-15432
    • G13970
    • N-((1S,5S,6R)-5-Hydroxy-5-((1E,3E,5E)-7-((2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino)-7-oxo-1,3,5-heptatrien-1-yl)-2-oxo-7-oxabicyclo(4.1.0)hept-3-en-3-yl)-2E,4E,6R-trimethyl,2,4-decadienamide
    • (2E,4E,6S)-N-((1S,5R,6R)-5-Hydroxy-5-((1E,3E,5E)-6-((2-hydroxy-5-oxocyclopent-1-en-1-yl)-C-hydroxycarbonimidoyl)hexa-1,3,5-trien-1-yl)-2-oxo-7-oxabicyclo(4.1.0)hept-3-en-3-yl)-2,4,6-trimethyldeca-2,4-dienimidate
    • (2E,4E,6R)-N-((1S,5S,6R)-5-hydroxy-5-((1E,3E,5E)-7-((2-hydroxy-5-oxo-cyclopenten-1-yl)amino)-7-oxo-hepta-1,3,5-trienyl)-2-oxo-7-oxabicyclo(4.1.0)hept-3-en-3-yl)-2,4,6-trimethyl-deca-2,4-dienamide
    • (2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide
    • (2E,4E,6R)-N-[(1S,5S,6R)-5-Hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-7-oxo-1,3,5-heptatrien-1-yl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyl-2,4-decadienamide
    • (2E,4E,6R)-N-((1S,5S,6R)-5-hydroxy-5-((1E,3E,5E)-7-((2-hydroxy-5-oxocyclopent-1-en-1-yl)amino)-7-oxohepta-1,3,5-trien-1-yl)-2-oxo-7-oxabicyclo(4.1.0)hept-3-en-3-yl)-2,4,6-trimethyldeca-2,4-dienamide
    • N-[(1S,5S,6R)-5-Hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-7-oxo-1,3,5-heptatrien-1-yl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2E,4E,6R-trimethyl,2,4-decadienamide
    • (2E,4E,6R)-N-((1S,5S,6R)-5-hydroxy-5-((1E,3E,5E)-7-((2-hydroxy-5-oxocyclopenten-1-yl)amino)-7-oxohepta-1,3,5-trienyl)-2-oxo-7-oxabicyclo(4.1.0)hept-3-en-3-yl)-2,4,6-trimethyldeca-2,4-dienamide
    • (2E,4E,6R)-N-((1S,5S,6R)-5-Hydroxy-5-((1E,3E,5E)-7-((2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino)-7-oxo-1,3,5-heptatrien-1-yl)-2-oxo-7-oxabicyclo(4.1.0)hept-3-en-3-yl)-2,4,6-trimethyl-2,4-decadienamide
    • DA-55226
    • (2E,4E,6S)-N-[(1S,5R,6R)-5-Hydroxy-5-[(1E,3E,5E)-6-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)-C-hydroxycarbonimidoyl]hexa-1,3,5-trien-1-yl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienimidate
    • Piscine à noyau: InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19-,28-,29-,31+/m1/s1
    • La clé Inchi: TWWQHCKLTXDWBD-MVTGTTCWSA-N
    • Sourire: CCCC[C@H](/C=C(/C=C(/C(NC1=C[C@@]([C@H]2[C@H](O2)C1=O)(O)/C=C/C=C/C=C/C(NC3=C(O)CCC3=O)=O)=O)\C)\C)C

Propriétés calculées

  • Qualité précise: 550.26800
  • Masse isotopique unique: 550.268
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 4
  • Nombre de récepteurs de liaison hydrogène: 9
  • Comptage des atomes lourds: 40
  • Nombre de liaisons rotatives: 14
  • Complexité: 1260
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 5
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 145
  • Nombre d'tautomères: 40
  • Le xlogp3: 4.1
  • Charge de surface: 0

Propriétés expérimentales

  • Couleur / forme: Pas encore déterminé
  • Dense: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • Point d'ébullition: 863.6 °C at 760 mmHg
  • Point d'éclair: 476.1 °C
  • Indice de réfraction: 1.604
  • Solubilité: Insuluble (2.5E-3 g/L) (25 ºC),
  • Le PSA: 145.33000
  • Le LogP: 4.48570
  • Solubilité: Pas encore déterminé

Manumycin A Informations de sécurité

  • Wgk Allemagne:3
  • Conditions de stockage:(BD768259)

Manumycin A PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
MedChemExpress
HY-N6796-1mg
Manumycin A
52665-74-4 99.27%
1mg
¥3200 2024-07-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M274901-1mg
Manumycin A
52665-74-4 ≥96%
1mg
¥897.90 2023-09-01
ChemScence
CS-0100050-1mg
Manumycin A
52665-74-4 ≥98.0%
1mg
$320.0 2022-04-27
Apollo Scientific
BIM0135-1mg
Manumycin A
52665-74-4
1mg
£135.00 2022-10-09
TRC
M186000-.5mg
Manumycin A
52665-74-4
5mg
$259.00 2023-05-18
MedChemExpress
HY-N6796-5mg
Manumycin A
52665-74-4 ≥99.0%
5mg
¥10500 2023-06-13
TRC
M186000-5mg
Manumycin A
52665-74-4
5mg
$ 259.00 2023-09-07
1PlusChem
1P00DEB7-1mg
MANUMYCIN A
52665-74-4 ≥98%
1mg
$160.00 2024-04-30
A2B Chem LLC
AG24275-1mg
MANUMYCIN A
52665-74-4 ≥98%
1mg
$100.00 2024-04-19
LKT Labs
M017545-1mg
Manumycin A
52665-74-4 ≥97%
1mg
$204.40 2024-05-21
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:52665-74-4)Manumycin A
A1203771
Pureté:99%
Quantité:1mg
Prix ($):401.0
PRIBOLAB PTE.LTD
(CAS:52665-74-4)Pribolab®Manumycin A
MSS2009
Pureté:99%/99%/99%
Quantité:1mg/5mg/10mg
Prix ($):Enquête/Enquête/Enquête